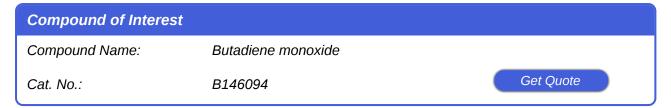


Role of butadiene monoxide in organic chemistry.

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An In-depth Technical Guide on the Role of Butadiene Monoxide in Organic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Butadiene monoxide, systematically known as 2-ethenyloxirane or 3,4-epoxy-1-butene, is a highly versatile four-carbon building block in organic chemistry. Its unique structure, combining a reactive epoxide ring with a vinyl group, allows it to participate in a wide array of chemical transformations. This guide provides a comprehensive overview of its synthesis, physicochemical properties, core reactivity, and applications. It serves as a technical resource for professionals leveraging this epoxide as a key intermediate in the synthesis of complex organic molecules, polymers, and as a tool in toxicological research to understand the metabolic activity of 1,3-butadiene.

Physicochemical and Spectroscopic Data

Butadiene monoxide is a clear, colorless to light yellow liquid.[1] Its fundamental properties are summarized below for quick reference.



Property	Value	Reference(s)
CAS Number	930-22-3	[2]
Molecular Formula	C ₄ H ₆ O	[2][3]
Molecular Weight	70.09 g/mol	[3][4]
Boiling Point	65-66 °C	[1][4]
Density	0.87 g/mL at 25 °C	[1][4]
Refractive Index (n20/D)	1.417	[1][4]
Flash Point	-50 °C (-58 °F)	
Solubility	Miscible with ethanol, ether, benzene, and other organic solvents. Water soluble.	[1][5]
IUPAC Name	2-Ethenyloxirane	[2]
SMILES	C=CC1CO1	[2][3]

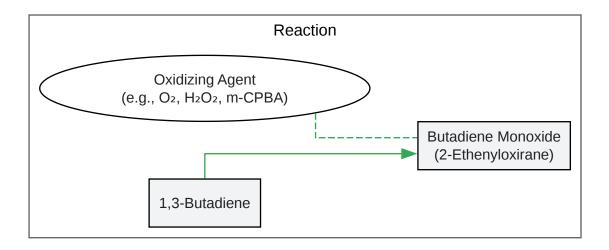
Synthesis of Butadiene Monoxide

The primary industrial and laboratory route to **butadiene monoxide** is the selective epoxidation of 1,3-butadiene.

Synthesis Pathway

The most common method involves the direct oxidation of one of the double bonds of 1,3-butadiene.[6] In industrial settings, this is often achieved through a gas-phase oxidation over a silver-containing catalyst.[7] For laboratory-scale synthesis, chemical oxidants such as hydrogen peroxide can be employed.[6][8] It is also the primary metabolite formed from 1,3-butadiene in biological systems, a transformation mediated by cytochrome P450 enzymes.[6]





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Caption: Synthesis of **Butadiene Monoxide** from 1,3-Butadiene.

Generalized Experimental Protocol: Epoxidation of 1,3-Butadiene

This protocol describes a general procedure for the laboratory synthesis of **butadiene monoxide** using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).

- Reaction Setup: A solution of 1,3-butadiene (1.0 eq.) in a chlorinated solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
- Reagent Addition: A solution of m-CPBA (approx. 1.0-1.1 eq.) in the same solvent is added dropwise to the cooled butadiene solution over 1-2 hours. The temperature should be carefully maintained below 5 °C.
- Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.
- Workup: Upon completion, the reaction mixture is quenched by washing with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the by-product, mchlorobenzoic acid. This is followed by a wash with brine.



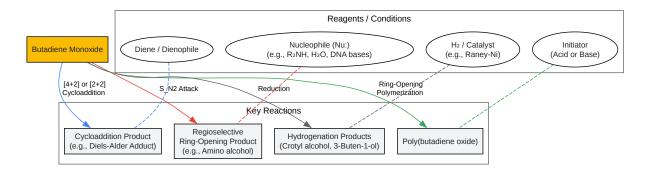
 Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure due to the product's volatility. The crude product is then purified by fractional distillation under reduced pressure to yield pure **butadiene monoxide**.

Core Reactivity and Applications

The dual functionality of **butadiene monoxide** makes it a potent intermediate for a variety of chemical transformations. Its reactivity is dominated by the electrophilic nature of the epoxide ring and the dienophilic/dienic character of the vinyl group.

Key Reaction Pathways

Butadiene monoxide serves as a starting point for nucleophilic additions, cycloadditions, and polymerizations. The epoxide ring is susceptible to ring-opening by a wide range of nucleophiles, a reaction that proceeds with high regionselectivity.



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Caption: Major reaction pathways of **butadiene monoxide**.

Nucleophilic Ring-Opening



The epoxide ring readily reacts with nucleophiles, leading to alkylation products.[6] The reaction typically proceeds via an S_N2-type mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[10]

Application in Drug Development & Toxicology: This reactivity is central to its role as a
genotoxic agent. As a metabolite of 1,3-butadiene, it can alkylate DNA bases (e.g., forming
adducts at the N7-position of guanine), leading to mutations.[6][10][11] The synthesis of
these specific DNA adducts is crucial for cancer research and for developing biomarkers of
butadiene exposure.[12][13]

Cycloaddition Reactions

The vinyl group allows **butadiene monoxide** to participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile.[6] This provides a pathway to complex cyclic and bicyclic structures, which are common motifs in natural products and pharmaceuticals.

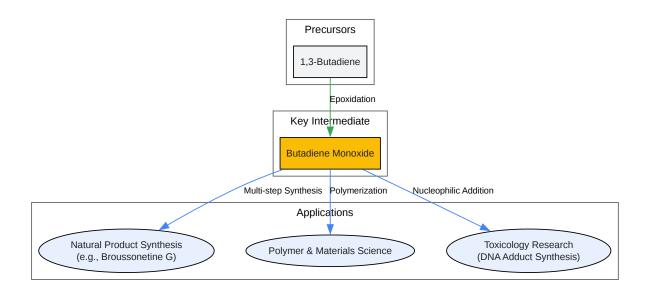
Polymerization

In the presence of acidic or basic catalysts, **butadiene monoxide** can undergo ring-opening polymerization.[1][6] This process can sometimes be violent.[1] The resulting polyethers (poly(butadiene oxide)) and their copolymers have applications in materials science, including as components for adhesives, coatings, and as nanocarriers for drug delivery.[14]

Use as a Synthetic Intermediate

Butadiene monoxide is a key starting material for the synthesis of various natural products, including the alkaloids (-)-bulgecinine and (+)-broussonetine G.[1][3][6] Its ability to introduce a functionalized four-carbon chain makes it an invaluable tool in multi-step total synthesis.





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Caption: Workflow of Butadiene Monoxide in R&D.

Detailed Experimental Protocol: Regioselective Ring-Opening with an Amine

This protocol provides a representative methodology for the reaction of **butadiene monoxide** with a primary or secondary amine, a common transformation in the synthesis of pharmaceutical intermediates.

- Reagents and Equipment:
 - Butadiene monoxide (1.0 eq.)
 - Amine (e.g., benzylamine, 1.2 eq.)
 - Solvent (e.g., ethanol or acetonitrile)



- Round-bottom flask, magnetic stirrer, condenser, heating mantle.
- Optional: Lewis acid catalyst (e.g., LiClO₄, 0.1 eq.) to enhance reactivity.

Procedure:

- To a solution of the amine in the chosen solvent, add butadiene monoxide dropwise at room temperature. An exotherm may be observed.
- If a catalyst is used, it should be added to the amine solution before the epoxide.
- After the addition is complete, heat the reaction mixture to reflux (e.g., ~80 °C for ethanol) and maintain for 4-12 hours.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Workup and Purification:
 - Cool the reaction mixture to room temperature.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - Dissolve the residue in an appropriate solvent like ethyl acetate and wash with water to remove any catalyst or water-soluble impurities.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
 - Purify the crude product by flash column chromatography on silica gel, typically using a
 gradient of ethyl acetate in hexanes, to isolate the desired amino alcohol product. The
 major product will be the one resulting from nucleophilic attack at the C4 position.

Safety and Handling

Butadiene monoxide is a hazardous chemical that requires careful handling in a well-ventilated fume hood.

• Flammability: It is a highly flammable liquid with a very low flash point.[1] Keep away from heat, sparks, and open flames.



- Reactivity: The compound is sensitive to heat and can polymerize violently, especially in the presence of acids, bases, or other catalysts.[1]
- Toxicity: It is considered a poison by the intraperitoneal route.[1] As a primary metabolite of
 the carcinogen 1,3-butadiene, it is mutagenic and should be handled with appropriate
 personal protective equipment (gloves, safety glasses, lab coat) to avoid skin and eye
 contact.[6][15]

Conclusion

Butadiene monoxide is a cornerstone C4 synthon in organic chemistry. Its predictable reactivity, particularly the regioselective opening of its epoxide ring, combined with the synthetic options offered by its vinyl group, grants access to a diverse range of molecular architectures. For researchers in drug development and materials science, it serves as a critical intermediate for constructing complex target molecules and functional polymers. Furthermore, its identity as a key metabolite of 1,3-butadiene makes it an indispensable tool for toxicologists and environmental scientists seeking to understand and mitigate the health risks associated with butadiene exposure.

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